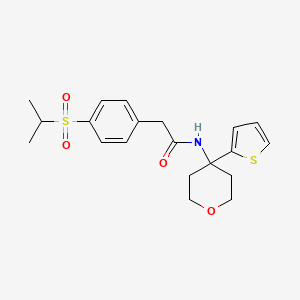
2-(4-(isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
-
Formation of the Isopropylsulfonyl Phenyl Intermediate
Starting Material: 4-bromophenyl isopropyl sulfone.
Reaction: The bromine atom is substituted with an acetamide group through a nucleophilic substitution reaction.
Conditions: This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Formation of the Tetrahydropyran Intermediate
Starting Material: 4-(thiophen-2-yl)tetrahydro-2H-pyran.
Reaction: The tetrahydropyran ring is formed through a cyclization reaction involving thiophene and a suitable diol.
Conditions: Acidic conditions are often required to facilitate the cyclization.
-
Coupling of Intermediates
Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Conditions: This step is typically performed under mild conditions to avoid decomposition of the intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thiophene ring.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the sulfone group to a sulfide.
-
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Products: Substitution reactions can modify the acetamide or thiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers with specific electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonyl and acetamide groups.
Protein Binding: Can be used to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and inflammation.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The isopropylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, while the thiophene and tetrahydropyran rings provide structural rigidity and specificity. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
2-(4-(Ethylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide: Contains an ethylsulfonyl group.
Uniqueness
The presence of the isopropylsulfonyl group in 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide provides unique steric and electronic properties that can enhance its binding affinity and specificity compared to similar compounds with different sulfonyl groups.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
属性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-15(2)27(23,24)17-7-5-16(6-8-17)14-19(22)21-20(9-11-25-12-10-20)18-4-3-13-26-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHQAZGTHNFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2985940.png)
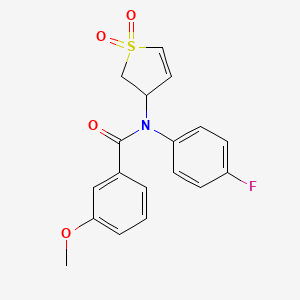
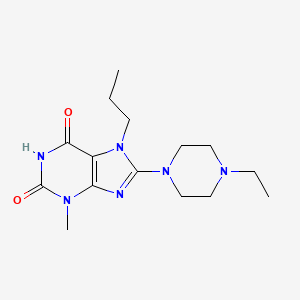
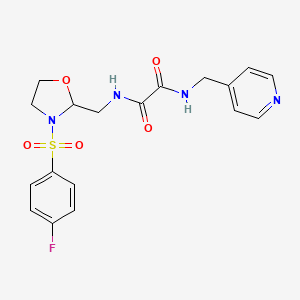
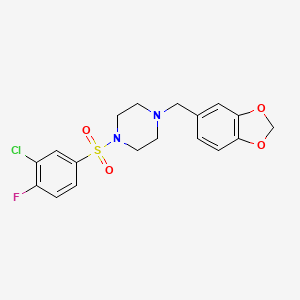
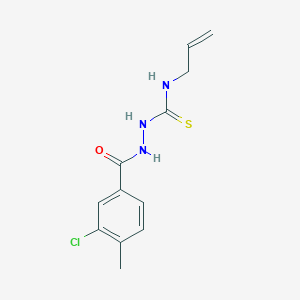
![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/new.no-structure.jpg)
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)
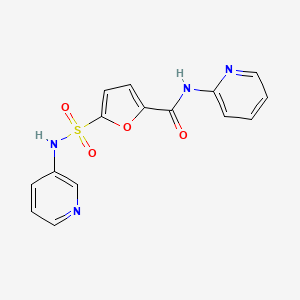
![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)
